![molecular formula C18H12ClN3S B2928916 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338417-86-0](/img/structure/B2928916.png)
3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CBP) is a novel synthetic compound, which has been studied extensively due to its potential as a therapeutic agent. CBP has been characterized as a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor . Inhibitors of this enzyme are significant because they play a role in the development of metabolic-related disorders such as diabetes, obesity, and hyperlipidemia . The compound’s structure allows for the exploration of binding interactions at the enzyme’s active site, which is crucial for the design of new therapeutic agents .
Organic Synthesis
The intricate structure of 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile offers a unique blend of reactivity and selectivity, making it a valuable asset in organic synthesis. Its potential for creating new molecular scaffolds can lead to the development of novel organic compounds with diverse biological activities.
Biochemical Research
The compound’s ability to form stable crystal structures and its interactions at the molecular level provide insights into its biochemical applications . It can be used to study enzyme inhibition and the molecular basis of drug-receptor interactions, which are fundamental aspects of biochemical research.
Pharmacological Research
As a potential inhibitor of 11β-HSD1, 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile has implications in pharmacological research related to the treatment of diseases associated with cortisol excess . Its role in the modulation of therapeutic indices and bioavailability makes it a candidate for further drug design endeavors .
Chemical Engineering
The compound’s versatility and reactivity make it suitable for various chemical engineering applications, such as the synthesis of complex molecules and the development of chemical processes. Its structural properties could be utilized in the design of efficient synthesis pathways for pharmaceuticals and other chemical products.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-phenylpyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)12-23-18-15(11-20)10-17(21-22-18)14-4-2-1-3-5-14/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVQECBUQKQUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.